molecular formula C17H15NO3S B4844712 ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate

ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate

Cat. No. B4844712
M. Wt: 313.4 g/mol
InChI Key: VJRRZRRMDSOANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate exerts its effects through the inhibition of protein tyrosine phosphatases. This inhibition leads to the activation of various signaling pathways that are involved in cellular processes such as cell growth and differentiation. ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate also binds to copper ions, which can lead to the formation of a fluorescent complex that can be used for imaging purposes.
Biochemical and Physiological Effects:
ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate in lab experiments is its ability to selectively bind to copper ions, which can be useful in studying copper-related biological processes. However, one limitation of using ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate is its potential toxicity, which can affect the results of experiments. Furthermore, the synthesis of ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate can be challenging, which can limit its availability for research purposes.

Future Directions

There are several future directions for the study of ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate. One potential direction is the exploration of its use as a fluorescent probe for the detection of copper ions in living cells. Additionally, further research is needed to determine the potential of ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate as a therapeutic agent for the treatment of cancer and other diseases. Moreover, the development of new synthesis methods for ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate could increase its availability for research purposes.

Scientific Research Applications

Ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of copper ions in biological systems. ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate has also been explored as a potential inhibitor of protein tyrosine phosphatases, which are enzymes that play a role in various cellular processes. Furthermore, ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

ethyl 2-[3-(1,3-benzothiazol-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-2-20-16(19)11-21-13-7-5-6-12(10-13)17-18-14-8-3-4-9-15(14)22-17/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRRZRRMDSOANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-(1,3-benzothiazol-2-yl)phenoxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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